5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride is a chemical compound with the IUPAC name 5-azaspiro [3.4]octane-6-carboxylic acid hydrochloride . It has a molecular weight of 191.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride is 1S/C8H13NO2.ClH/c10-7(11)6-2-5-8(9-6)3-1-4-8;/h6,9H,1-5H2,(H,10,11);1H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride is a powder that is stored at room temperature . Its molecular weight is 191.66 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthesis and Structural Diversity
- 5-Azaspiro[3.4]octane derivatives are utilized in the diversity-oriented synthesis of azaspirocycles. These compounds are synthesized through multicomponent condensation and transformed into functionalized pyrrolidines, piperidines, and azepines, serving as scaffolds for drug discovery (Wipf, Stephenson, & Walczak, 2004).
Heterocyclic Synthesis
- Research demonstrates the synthesis of 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones from N-Boc-protected 8-azaspiro derivatives. This work highlights the versatility of 5-Azaspiro[3.4]octane derivatives in creating novel heterocyclic structures (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).
Novel Methodologies in Organic Synthesis
- The synthesis of DV-7751, a novel quinolone carboxylic acid, involves the use of 8-amino-6-azaspiro[3.4]octane derivatives, showcasing their role in the development of new synthetic methods for complex molecules (Miyadera, Satoh, & Imura, 2000).
Spirocyclic Scaffolds in Drug Discovery
- The construction of thia/oxa-azaspiro[3.4]octanes demonstrates their potential as multifunctional, structurally diverse modules for drug discovery. This research opens avenues for the development of novel compounds using spirocyclic scaffolds (Li, Rogers-Evans, & Carreira, 2013).
Spirocycle Rearrangement in Synthesis
- A study on the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative to access novel 5-substituted 2-azabicyclo[3.1.0]hexanes showcases the unique reactivity of spirocyclic systems in organic synthesis (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).
Application in Peptide Synthesis
- Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates have been synthesized, representing a novel class of dipeptide synthons. These compounds are useful in peptide synthesis, demonstrating the application of 5-Azaspiro[3.4]octane derivatives in this field (Suter, Stoykova, Linden, & Heimgartner, 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
5-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)6-2-5-9-8(6)3-1-4-8;/h6,9H,1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECOGWTUGXPXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CCN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361645-37-4 |
Source
|
Record name | 5-azaspiro[3.4]octane-8-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.